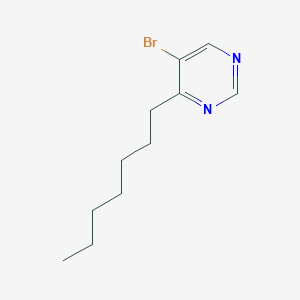
5-Bromo-4-heptylpyrimidine
Vue d'ensemble
Description
5-Bromo-4-heptylpyrimidine is a chemical compound with the molecular formula C11H17BrN2 and a molecular weight of 257.17 . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a pyrimidine ring, a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-heptylpyrimidine is1S/C11H17BrN2/c1-2-3-4-5-6-7-11-10(12)8-13-9-14-11/h8-9H,2-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
5-Bromo-4-heptylpyrimidine has a density of 1.2±0.1 g/cm3, a boiling point of 316.8±22.0 °C at 760 mmHg, and a flash point of 145.4±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 26 Å2, and it has a molar refractivity of 62.8±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives : 5-Bromo-4-heptylpyrimidine plays a role in the synthesis of various pyrimidine derivatives. For instance, it reacts with bithiophene and its analogues in the presence of a palladium catalyst, leading to 5-(het)aryl substituted pyrimidines. This demonstrates its utility in palladium-catalyzed aryl–aryl C–C coupling reactions, an important process in organic chemistry (Verbitskiy et al., 2013).
Antiviral Research : This compound has been involved in the synthesis of acyclic nucleoside phosphonate analogues with antiviral activity. Specifically, derivatives of 5-Bromo-4-heptylpyrimidine have shown inhibitory effects against retroviruses in cell culture, highlighting its potential in developing antiviral medications (Hocková et al., 2003).
Development of Metal-Complexing Molecular Rods : 5-Bromo-4-heptylpyrimidine is used in the efficient synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are crucial for the preparation of metal-complexing molecular rods. These compounds have potential applications in materials science and nanotechnology (Schwab et al., 2002).
Synthesis of Novel Pyridine-Based Derivatives : The compound is used in the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives have been explored for their potential biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Role in Antituberculosis Activity : Derivatives of 5-Bromo-4-heptylpyrimidine have been synthesized and evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. Some of these compounds have shown promising activity, indicating their potential in the treatment of tuberculosis (Kravchenko et al., 2014).
Mass-Spectrometric Analysis in Protein-RNA Interactions : The compound has been used in UV-induced cross-linking of protein-RNA complexes, facilitating mass-spectrometric analysis of these interactions. This is vital in understanding the molecular basis of protein-RNA associations (Kramer et al., 2011).
Regioselective Synthesis of Alkynylpyrimidines : 5-Bromo-4-heptylpyrimidine undergoes reactions under Pd/C–Cu catalysis with terminal alkynes, resulting in the regioselective synthesis of 4-alkynyl-5-bromopyrimidines. This illustrates its utility in the field of synthetic chemistry for the creation of specialized pyrimidine compounds (Pal et al., 2006).
Safety And Hazards
When handling 5-Bromo-4-heptylpyrimidine, it is recommended to wear personal protective equipment/face protection and suitable gloves/gauntlets . It is also advised to ensure adequate ventilation and avoid getting the chemical in eyes, on skin, or on clothing . In case of inhalation or skin contact, it is recommended to move to fresh air and wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
5-bromo-4-heptylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-2-3-4-5-6-7-11-10(12)8-13-9-14-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNHVVXVVMYFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656901 | |
| Record name | 5-Bromo-4-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-heptylpyrimidine | |
CAS RN |
951884-44-9 | |
| Record name | 5-Bromo-4-heptylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-heptylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



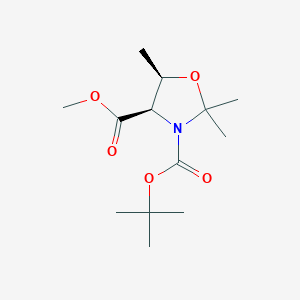

![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

![(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B1439146.png)
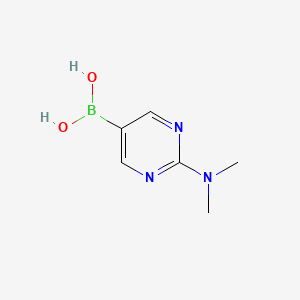
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)


![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)

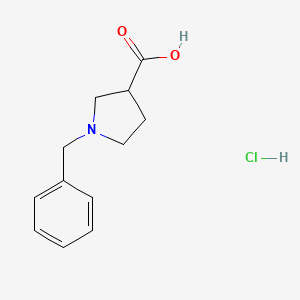
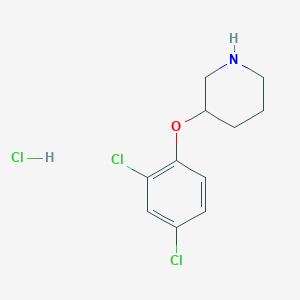
![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)